3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted at the 2-position with a 4-methoxyphenyl group. The benzamide moiety is modified with triethoxy substituents at the 3, 4, and 5 positions.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-5-31-21-12-16(13-22(32-6-2)23(21)33-7-3)25(29)26-24-19-14-34-15-20(19)27-28(24)17-8-10-18(30-4)11-9-17/h8-13H,5-7,14-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORZDTORXPOJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of the Triethoxybenzamide Moiety: This is typically done through an amide coupling reaction using triethoxybenzoic acid and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
The thieno[3,4-c]pyrazole scaffold is a recurring motif in the provided evidence. Key analogs include:
Structural Insights:
- Substituent Effects : The triethoxy groups in the target compound likely increase steric bulk and electron-donating capacity compared to bromo () or piperazine () substituents. This could modulate solubility and metabolic stability.
- Core Modifications : The absence of a fused pyrrolo-thiazolo-pyrimidine system (as in ) simplifies the target compound’s synthesis but may reduce binding affinity in multi-target applications .
Research Implications
- Medicinal Chemistry Potential: The thieno[3,4-c]pyrazole core is compatible with enzyme inhibition (e.g., kinases) due to planar aromaticity and hydrogen-bonding capacity.
- Synthetic Feasibility : Modular substitution (e.g., triethoxy vs. bromo) allows tunability for specific applications .
Biological Activity
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with triethoxy and methoxy substituents. The molecular formula is C20H24N2O3S, and its molecular weight is approximately 372.48 g/mol. The presence of the thieno and pyrazole moieties suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives. The compound has shown significant inhibitory effects on various cancer cell lines. For instance, it was found to inhibit the growth of melanoma cells by inducing cell cycle arrest and apoptosis. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (VMM917) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| Breast Cancer (MCF-7) | 15.2 | Inhibition of PI3K/Akt signaling |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is attributed to its ability to interfere with NF-kB signaling pathways.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial properties against several bacterial strains. In vitro assays have shown that it effectively inhibits the growth of both gram-positive and gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It likely interacts with various receptors that play roles in cellular signaling pathways.
- Oxidative Stress Reduction : By modulating oxidative stress levels within cells, it can influence apoptosis and survival pathways.
Case Studies
- Study on Melanoma Cells : A study published in the International Journal of Biology and Chemistry revealed that the compound selectively induces apoptosis in melanoma cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Anti-inflammatory Effects : Research indicated that treatment with this compound resulted in a significant reduction in inflammation markers in animal models of arthritis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
